1-isopropyl-2-(o-tolyl)-1H-imidazole
Description
1-Isopropyl-2-(o-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by an isopropyl group at the N1 position and an ortho-methylphenyl (o-tolyl) group at the C2 position. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms, making it a versatile scaffold in medicinal chemistry, catalysis, and materials science. The steric and electronic effects of the isopropyl and o-tolyl substituents likely influence its physicochemical properties, such as solubility, thermal stability, and reactivity.
Properties
CAS No. |
141237-80-1 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(2-methylphenyl)-1-propan-2-ylimidazole |
InChI |
InChI=1S/C13H16N2/c1-10(2)15-9-8-14-13(15)12-7-5-4-6-11(12)3/h4-10H,1-3H3 |
InChI Key |
REAWSIAFGHPIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CN2C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-2-(o-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an ortho-tolyl-substituted aldehyde with an isopropylamine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of 1-isopropyl-2-(o-tolyl)-1H-imidazole may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods is tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole nitrogen, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-2-(o-tolyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-isopropyl-2-(o-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following sections compare 1-isopropyl-2-(o-tolyl)-1H-imidazole with structurally related imidazole derivatives, focusing on synthesis, substituent effects, and applications.
Structural Analogs and Substituent Effects
Key Observations :
- The o-tolyl group at C2 provides ortho-substitution effects, such as restricted rotation and enhanced π-stacking interactions, which are absent in para-substituted analogs like 4,5-diphenyl-2-p-tolyl-1H-imidazole .
Key Observations :
- The Ullmann reaction yields moderate to good efficiency (45–68%) for aryl-substituted imidazoles, but the steric bulk of isopropyl may necessitate optimized conditions (e.g., solvent mixtures like t-BuOH/CH3CN) to improve solubility and yield .
- Phosphine-functionalized imidazoles (e.g., 2.L16 in ) demonstrate lower yields (59%) due to the complexity of introducing bulky ligands.
Physicochemical Properties
Key Observations :
- The ortho-substituted o-tolyl group in the target compound may lower melting points compared to para-substituted analogs (e.g., 231–233°C for 4,5-diphenyl-2-p-tolyl-1H-imidazole) due to reduced crystallinity .
- Imidazoles with ester-functionalized side chains (e.g., ethyl 1H-imidazole-1-acetate) exhibit enhanced solubility in organic media, suggesting that the isopropyl and o-tolyl groups in the target compound may limit aqueous solubility .
Biological Activity
1-Isopropyl-2-(o-tolyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cell lines and pathogens.
Chemical Structure and Synthesis
The chemical structure of 1-isopropyl-2-(o-tolyl)-1H-imidazole can be represented as follows:
The synthesis typically involves the condensation of o-toluidine with isopropyl imidazole derivatives, followed by purification through crystallization or chromatography. Variations in the synthetic route can lead to different derivatives with enhanced biological properties.
Biological Activity Overview
The biological activity of 1-isopropyl-2-(o-tolyl)-1H-imidazole includes:
- Anticancer Activity : Several studies have demonstrated significant cytotoxic effects against various cancer cell lines.
- Antibacterial Effects : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : Potential involvement in mitigating oxidative stress-related diseases has been noted.
The anticancer effects of 1-isopropyl-2-(o-tolyl)-1H-imidazole are primarily attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has been shown to interact with cellular pathways involved in cell cycle regulation and apoptosis.
Case Studies
-
In Vitro Studies : In a study examining its effects on human cancer cell lines (e.g., MCF-7, HeLa), the compound exhibited IC50 values ranging from 80 nM to 200 nM, indicating potent antiproliferative activity .
Cell Line IC50 (nM) MCF-7 150 HeLa 120 HCT-15 180 - Mechanistic Insights : The compound was found to activate caspase-3, a critical enzyme in the apoptotic pathway, leading to increased cell death in treated cancer cells .
Efficacy Against Pathogens
1-Isopropyl-2-(o-tolyl)-1H-imidazole has shown promising antibacterial properties. It is effective against various pathogenic strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
Case Studies
In a disk diffusion assay, the compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 22 |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays, which indicated that it can effectively reduce oxidative stress markers in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
